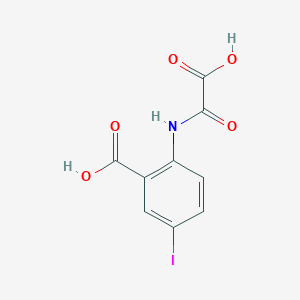

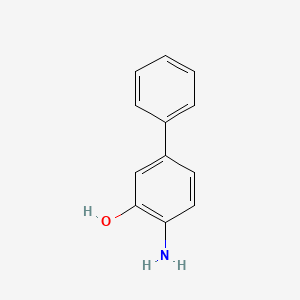

![molecular formula C14H13NO4 B1217984 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 346579-89-3](/img/structure/B1217984.png)

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the furan compound involves various chemical reactions that produce structurally complex molecules. For example, derivatives of benzo[b]furan carboxylic acids were synthesized and studied using X-ray crystallography and computational methods, demonstrating the intricate methods involved in creating such compounds (Drzewiecka et al., 2012).

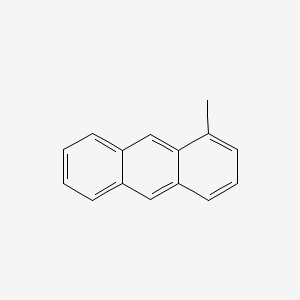

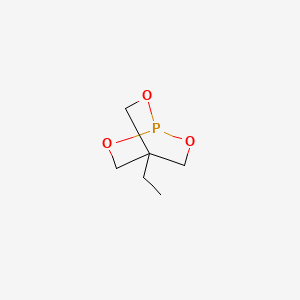

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including crystallography. For instance, the study on derivatives of benzo[b]furan carboxylic acids provided insights into the molecular arrangements, showcasing the dimer formations and intermolecular interactions that stabilize these molecules (Drzewiecka et al., 2012).

Chemical Reactions and Properties

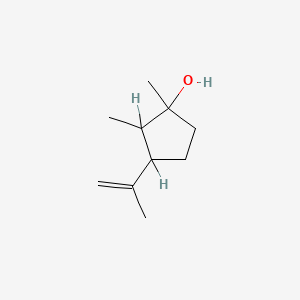

Chemical reactions involving furan compounds often result in the formation of complex structures with unique properties. The palladium(II)-mediated cascade carboxylative annulation is a notable example, demonstrating the potential to form benzo[b]furan-3-carboxylic acid through a highly efficient process, showcasing the compound's reactivity and the versatility of its chemical transformations (Liao et al., 2005).

Physical Properties Analysis

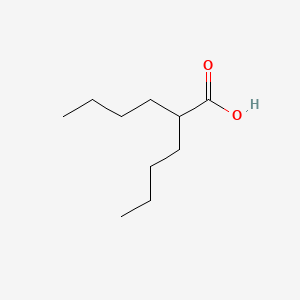

The physical properties of furan derivatives are influenced by their molecular structure. For example, the study on mesogenic benzoic acids with large branches provided insights into the liquid crystalline behavior of these compounds, highlighting how structural variations can affect physical properties such as phase transitions and thermal behavior (Weissflog et al., 1996).

Applications De Recherche Scientifique

Biomass Conversion and Polymer Production

5-Hydroxymethylfurfural (HMF) and its derivatives, including 3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, are considered versatile reagents, known as platform chemicals, derived from plant biomass like hexose carbohydrates and lignocellulose. These compounds have potential applications in replacing non-renewable hydrocarbon sources in the chemical industry. They are used in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The shift towards these biomass-derived compounds indicates a move towards more sustainable and environmentally friendly raw materials for various industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Antituberculosis Activity

The antituberculosis properties of organotin complexes, which include derivatives of benzoic acid, have been extensively studied. These compounds exhibit a range of structural diversity and their biological activity is influenced by factors such as the ligand environment, organic groups attached to the tin, compound structure, and toxicity. Notably, triorganotin(IV) complexes demonstrate superior antituberculosis activity compared to diorganotin(IV) complexes. The interaction of these compounds with the tuberculosis bacteria is an area of active research, offering potential pathways for developing new antituberculosis drugs (Iqbal, Ali, & Shahzadi, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-6-12(9(2)19-8)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKCFCRNCNACNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

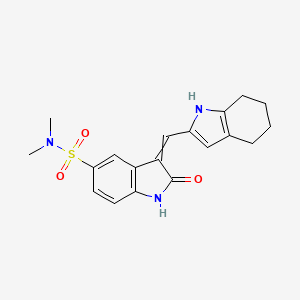

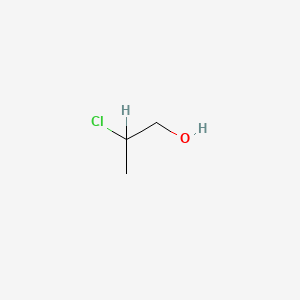

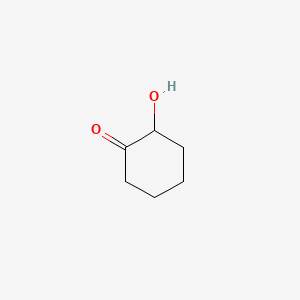

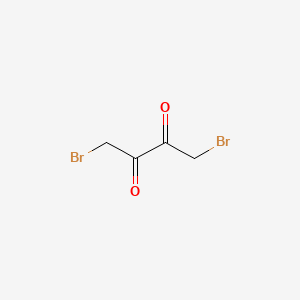

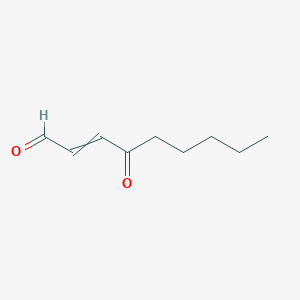

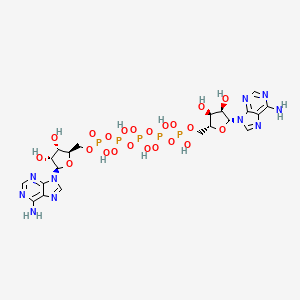

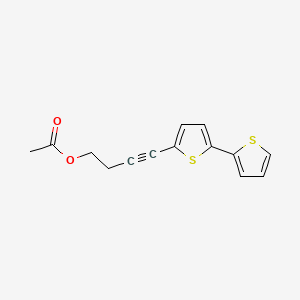

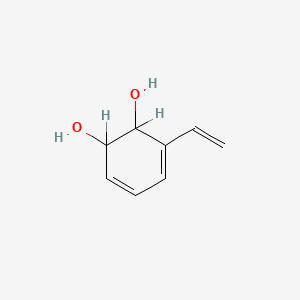

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.